N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE is a complex organic compound that features a nitro-phenyl group, a pyridinyl group, and a triazolylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Nitro Group: Nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The triazole and nitro-phenyl groups can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Assembly:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Amino Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From halogenation reactions.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Probes: Use in the development of probes for studying biological processes.
Industry
Polymer Chemistry: Use as a monomer or additive in the synthesis of specialty polymers.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the triazole and pyridinyl groups might participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of N-(3-NITRO-PHENYL)-2-(5-PYRIDIN-4-YL-2H-(1,2,4)TRIAZOL-3-YLSULFANYL)-ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the nitro, pyridinyl, and triazolylsulfanyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial applications.
Biological Activity
N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole moiety linked to a pyridine ring and an acetamide functional group. The presence of the nitrophenyl and sulfanyl groups contributes to its unique chemical properties.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety can act as a bioisostere for amides, enhancing stability and activity against various pathogens .
- In vitro assays demonstrated that derivatives with similar structures have effective antibacterial activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Properties
- The compound's structural analogs have been tested for antiproliferative effects in various cancer cell lines. For instance, compounds with similar triazole structures exhibited IC50 values in the low micromolar range against HeLa (human cervix carcinoma) and CEM (human T-lymphocyte) cells .
- The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
- Anti-inflammatory Effects
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzyme active sites, inhibiting their function. This is particularly relevant in cancer therapies where enzyme inhibition can lead to reduced proliferation .
- Receptor Modulation : Compounds containing pyridine rings are known to interact with various receptors, potentially leading to altered signaling pathways that can affect cell growth and survival.
Case Study 1: Anticancer Activity
A study evaluated a series of triazole-based compounds for their antiproliferative effects on human cancer cell lines. Among them, a derivative closely related to this compound showed an IC50 value of 9.6 μM against HMEC-1 cells, significantly lower than its parent compound .
Case Study 2: Antimicrobial Efficacy
In another investigation, a related compound was tested against various bacterial strains. Results indicated strong inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting that modifications in the nitrophenyl group could enhance antimicrobial activity .
Data Summary
Biological Activity | IC50 (μM) | Cell Line/Pathogen |
---|---|---|
Anticancer | 9.6 | HMEC-1 |
Antimicrobial | Varies | S. aureus, E. coli |
Anti-inflammatory | Not quantified | Cellular models |
Properties
Molecular Formula |
C15H12N6O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12N6O3S/c22-13(17-11-2-1-3-12(8-11)21(23)24)9-25-15-18-14(19-20-15)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,22)(H,18,19,20) |
InChI Key |
GMFNPSLGYLKBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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